Benzonitrile, 4-[[(2-chlorophenyl)methyl]amino]-
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Overview
Description
Benzonitrile, 4-[[(2-chlorophenyl)methyl]amino]- is an organic compound with the molecular formula C14H11ClN2. It is a derivative of benzonitrile, where the nitrile group is substituted with a 4-[[(2-chlorophenyl)methyl]amino] group. This compound is used in various chemical and industrial applications due to its unique properties.
Mechanism of Action
Target of Action
It’s known that benzylic halides, such as this compound, typically react via an sn1 pathway, via the resonance-stabilized carbocation .
Mode of Action
The compound interacts with its targets through a process known as nucleophilic substitution. In this process, a nucleophile, an atom that is rich in electron density, donates an electron pair to an electrophile, an atom deficient in electron density . This results in the formation of a new bond.
Biochemical Pathways
The compound’s transformation into quinazoline-2,4(1h,3h)-diones has been reported , suggesting it may play a role in the synthesis of these compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing benzonitrile, 4-[[(2-chlorophenyl)methyl]amino]- involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzaldoxime, which is then dehydrated to produce benzonitrile. This reaction can be catalyzed by acids and carried out under mild conditions .
Industrial Production Methods
In industrial settings, the synthesis of benzonitrile, 4-[[(2-chlorophenyl)methyl]amino]- can be achieved through the ammoxidation of toluene, where toluene reacts with ammonia and oxygen at high temperatures (400-450°C) to form benzonitrile. This method is advantageous due to its scalability and efficiency .
Chemical Reactions Analysis
Types of Reactions
Benzonitrile, 4-[[(2-chlorophenyl)methyl]amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are commonly used.
Major Products
Oxidation: Produces benzoic acid derivatives.
Reduction: Yields primary amines.
Substitution: Results in various substituted benzonitrile derivatives.
Scientific Research Applications
Benzonitrile, 4-[[(2-chlorophenyl)methyl]amino]- is utilized in several scientific research fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Employed in the production of dyes, pesticides, and advanced coatings.
Comparison with Similar Compounds
Similar Compounds
Benzonitrile: The parent compound, simpler in structure.
4-Chlorobenzonitrile: Similar structure but lacks the amino group.
2-Chlorobenzonitrile: Similar structure with a different position of the chlorine atom.
Uniqueness
Benzonitrile, 4-[[(2-chlorophenyl)methyl]amino]- is unique due to the presence of both the nitrile and amino groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound in various chemical syntheses and industrial applications .
Properties
IUPAC Name |
4-[(2-chlorophenyl)methylamino]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2/c15-14-4-2-1-3-12(14)10-17-13-7-5-11(9-16)6-8-13/h1-8,17H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DATQDMJWMDOLMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=CC=C(C=C2)C#N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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